3-(Cyclopropylmethoxy)propan-1-amine

Description

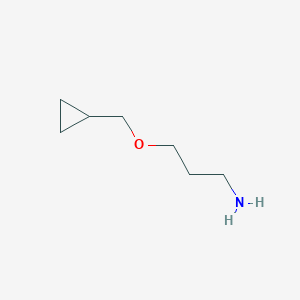

3-(Cyclopropylmethoxy)propan-1-amine is a primary amine featuring a cyclopropylmethoxy substituent at the third carbon of the propane backbone. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol). The cyclopropylmethoxy group imparts unique steric and electronic properties, enhancing lipophilicity and metabolic stability compared to linear alkoxy analogs.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPOPWVKGDXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propan-1-amine typically involves the reaction of cyclopropylmethanol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3-(Cyclopropylmethoxy)propan-1-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving amine-containing compounds.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Cyclopropylmethoxy)propan-1-amine, highlighting differences in molecular features, physicochemical properties, and biological activities:

Structural and Functional Differences

- Cyclopropylmethoxy vs.

- Trifluoromethyl Substitution: The trifluoro analog (C₇H₁₂F₃NO) exhibits enhanced electronegativity and stability, making it suitable for targeting electron-deficient binding pockets .

Biological Activity

3-(Cyclopropylmethoxy)propan-1-amine, with the chemical formula C₇H₁₅NO and a molecular weight of 129.2 g/mol, is a compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2986-60-9

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 129.2 g/mol

The compound features a cyclopropyl group attached to a methoxy-propan-1-amine structure, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter pathways, particularly those involving serotonin and norepinephrine.

- Potential Antidepressant Effects : Its structural similarity to known antidepressants raises the possibility of similar pharmacological effects.

- Antimicrobial Properties : Some investigations have reported antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, modulating their activity.

- Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Signal Transduction Pathways : The compound might influence intracellular signaling cascades that regulate cell growth and differentiation.

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study evaluated the antidepressant-like effects of structurally similar compounds in rodent models. The study found that compounds with similar functional groups exhibited significant reductions in depressive-like behaviors when administered in controlled doses. Although this compound was not the primary focus, its structural characteristics suggest it could yield comparable results in future studies.

Future Research Directions

Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Specific areas for future investigation include:

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Exploring detailed molecular mechanisms through which the compound exerts its effects on neurotransmitter systems.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.